molecular formula C15H22O2 B12666979 1,3,3-Trimethyl-3-(p-tolyl)propyl acetate CAS No. 84681-85-6

1,3,3-Trimethyl-3-(p-tolyl)propyl acetate

Cat. No.: B12666979
CAS No.: 84681-85-6
M. Wt: 234.33 g/mol
InChI Key: BMHPLNQKERZLCS-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-3-(p-tolyl)propyl acetate is an organic compound with the molecular formula C15H22O2. It is a derivative of acetic acid and is characterized by the presence of a p-tolyl group attached to a propyl chain, which is further substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-3-(p-tolyl)propyl acetate can be synthesized through several methods. One common approach involves the esterification of 1,3,3-trimethyl-3-(p-tolyl)propanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-3-(p-tolyl)propyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,3-Trimethyl-3-(p-tolyl)propyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-3-(p-tolyl)propyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The molecular pathways involved can include inhibition of microbial growth or modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-3-(m-tolyl)propyl acetate: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    1,3,3-Trimethyl-3-(o-tolyl)propyl acetate: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

    1,3,3-Trimethyl-3-phenylpropyl acetate: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

1,3,3-Trimethyl-3-(p-tolyl)propyl acetate is unique due to the specific positioning of the p-tolyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.

Properties

CAS No.

84681-85-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

[4-methyl-4-(4-methylphenyl)pentan-2-yl] acetate

InChI

InChI=1S/C15H22O2/c1-11-6-8-14(9-7-11)15(4,5)10-12(2)17-13(3)16/h6-9,12H,10H2,1-5H3

InChI Key

BMHPLNQKERZLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)CC(C)OC(=O)C

Origin of Product

United States

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